molecular formula C18H18ClN3O3 B12914124 7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one CAS No. 61741-60-4

7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one

Cat. No.: B12914124
CAS No.: 61741-60-4
M. Wt: 359.8 g/mol
InChI Key: UXRVICGCLOCGNC-UHFFFAOYSA-N
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Description

7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine and 7-chloroquinazolin-4(1H)-one.

    Condensation Reaction: The 3,4-dimethoxyphenethylamine is reacted with 7-chloroquinazolin-4(1H)-one under specific conditions to form the desired compound. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinazolin-4(1H)-one: A precursor in the synthesis of the compound.

    3,4-Dimethoxyphenethylamine: Another precursor used in the synthesis.

    Other Quinazoline Derivatives: Compounds with similar structures and biological activities.

Uniqueness

7-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

61741-60-4

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

7-chloro-2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H18ClN3O3/c1-24-15-6-3-11(9-16(15)25-2)7-8-20-18-21-14-10-12(19)4-5-13(14)17(23)22-18/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,23)

InChI Key

UXRVICGCLOCGNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)OC

Origin of Product

United States

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